コレスタンステロイド

Cholestane steroids are a class of polycyclic hydrocarbons characterized by a tetracyclic ring system derived from cholesterol. Their structural stability and hydrophobic nature make them valuable precursors in steroid synthesis and research. These compounds exhibit high thermal and chemical resistance, ensuring reliability in analytical and industrial applications. They serve as foundational scaffolds for generating bioactive molecules, including hormones and pharmaceutical intermediates. The presence of specific functional groups, such as 17β-hydroxy or 3β-hydroxy, enables precise modifications for targeted applications. Their well-defined stereochemistry and inertness under standard conditions further enhance their utility in controlled chemical processes. Cholestane steroids are essential in studying steroid metabolism and developing synthetic routes for complex derivatives.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

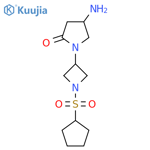

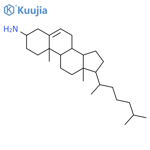

|

Cholestane, (20S)- | 25269-18-5 | C27H48 |

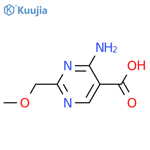

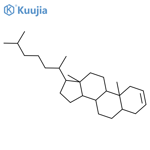

|

(3β)-Cholest-5-en-3-amine | 2126-93-4 | C27H47N |

|

Cholest-2-ene, (5a)- | 570-73-0 | C27H46 |

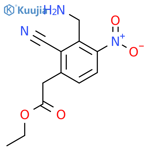

|

Albertic acid | 156127-30-9 | C29H44O6 |

|

3,5-Cyclocholestane, (3a,5S)- (9CI) | 17132-01-3 | C27H46 |

|

Cholestan-3-amine,N,N-dimethyl-, (3b,5a)- | 1253-90-3 | C29H53N |

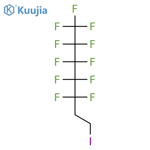

|

Cholest-5-ene-3-thiol,cyanate, (3b)- (9CI) | 1253-98-1 | C28H45NS |

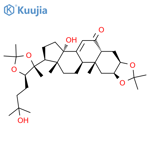

|

Ecdysterone 2,3:20,22-diacetonide | 22798-98-7 | C33H52O7 |

|

Cholest-8(14)-ene-3,6-diol,diacetate, (3b,5a,6a)- (9CI) | 2493-95-0 | C31H50O4 |

|

Cholestan-1-one | 55700-37-3 | C27H46O |

関連文献

-

Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

推奨される供給者

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品